3-(3-chlorophenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-(2-phenylethyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5/c24-18-10-6-9-17(15-18)21-23-26-22(25-14-13-16-7-2-1-3-8-16)19-11-4-5-12-20(19)29(23)28-27-21/h1-12,15H,13-14H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCXZQZZWFMJIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quinazoline Ring Formation
The quinazoline core is typically synthesized from o-anthranilic acid derivatives. As demonstrated in the preparation of 2-chloromethyl-4(3H)-quinazolinones, refluxing o-aminobenzoic acid with chloroacetonitrile in methanol under basic conditions (sodium methoxide) yields chloromethyl-substituted intermediates. For the target compound, 3-(3-chlorophenyl)-N-(2-phenylethyl)-triazolo[1,5-a]quinazolin-5-amine , this step could involve:
- Substituted o-aminobenzoic acid precursor : Introduction of a 3-chlorophenyl group at the C3 position prior to cyclization.
- Cyclization mechanism : Condensation with formamide or urea under acidic conditions (e.g., acetic acid) to form the quinazolin-5-amine scaffold.
Key Data :
| Starting Material | Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| 3-Chloro-o-aminobenzoic acid | Chloroacetonitrile | NaOMe/MeOH, 2 h, rt | 78% |
Triazole Ring Annulation
Thetriazolo[1,5-a] fusion requires strategic cyclization. Patent AU2019389262A1 discloses methods for triazoloquinazolinones using nitrene intermediates generated from azide precursors. For the target compound:
- Azide-alkyne cycloaddition (CuAAC) : A copper-catalyzed reaction between a quinazoline-propargyl amine and 3-chlorophenyl azide could form the triazole ring.
- Alternative route : Diphenyl N-cyanodithioimidocarbonate-mediated cyclization, as utilized in 2-phenoxy-triazoloquinazolinone synthesis.
Reaction Scheme :
- Quinazolin-5-amine + Propargyl bromide → 5-Propargylaminoquinazoline
- 5-Propargylaminoquinazoline + 3-Chlorophenyl azide → Triazoloquinazoline (CuI, DMF, 60°C).
Functionalization at C3 and N5 Positions
N-(2-Phenylethyl)amine Installation
The N5 position is functionalized via nucleophilic substitution or reductive amination:
- SNAr reaction : Displacement of a chloro or nitro group at C5 by 2-phenylethylamine (K₂CO₃, DMF, 120°C).
- Reductive amination : Condensation of quinazolin-5-one with 2-phenylethylamine using NaBH₃CN in MeOH.
Optimized Conditions :
| Substrate | Amine | Reagent | Time (h) | Yield |
|---|---|---|---|---|
| 5-Chlorotriazoloquinazoline | 2-Phenylethylamine | K₂CO₃/DMF | 12 | 68% |
Catalytic and Mechanistic Advances
Transition Metal Catalysis
Recent methodologies leverage Fe-, Mn-, and Pd-based systems:
- α-MnO₂/TBHP : Oxidative annulation of 2-aminobenzylamines with alcohols for quinazoline cores.
- Fe/HCl cascade : Reductive cyclization of nitrobenzimidates to dihydroquinazolines.
Case Study : Fe-catalyzed reduction of nitro groups in 3-nitroquinazoline intermediates improves atom economy (yield: 89%) compared to traditional SnCl₂/HCl.
One-Pot Strategies
Sequential reactions minimize purification:
- Quinazoline formation → Triazole annulation → N-alkylation in a single flask.
- Microwave-assisted synthesis : Reduces reaction time from 24 h to 45 min for triazole cyclization.
Challenges and Optimization
Regioselectivity in Triazole Formation
Competing pathways (1,4- vs. 1,5-triazole) are mitigated by:
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazoline derivatives with oxidized functional groups.
Reduction: Formation of reduced triazoloquinazoline derivatives.
Substitution: Formation of substituted triazoloquinazoline derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole derivatives, including compounds similar to 3-(3-chlorophenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine. For instance, derivatives of quinoline-triazole conjugates have shown promising results against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5n | M. tuberculosis | 12.5 µg/mL |
| 6d | M. smegmatis | 6.25 µg/mL |
| 9c | P. aeruginosa | 15 µg/mL |
These findings suggest that triazole-based compounds could serve as effective antimicrobial agents.
Antitubercular Properties
The compound's structural resemblance to known antitubercular agents positions it as a candidate for further investigation. Studies have shown that triazole derivatives can inhibit the InhA enzyme in M. tuberculosis, which is crucial for fatty acid biosynthesis . The ability of these compounds to interact with biological targets makes them suitable for developing new antituberculosis therapies.
Structure-Activity Relationship (SAR) Studies
The unique structure of this compound allows for extensive SAR studies. Researchers can modify various substituents on the triazole and quinazoline rings to optimize biological activity and reduce toxicity .
Table 2: SAR Insights from Triazole Derivatives
| Modification | Effect on Activity |
|---|---|
| Chlorine Substitution | Increased potency against bacteria |
| Phenyl Ethyl Group | Enhanced selectivity for target enzymes |
These insights are pivotal for the rational design of new derivatives with improved efficacy.
Case Study: Synthesis and Evaluation
A recent study synthesized a series of quinoline-triazole derivatives and evaluated their antimicrobial properties. Among them, compound 5n exhibited significant activity against M. tuberculosis, with a MIC value comparable to that of existing drugs like Isoniazid . This case underscores the potential of triazole derivatives in addressing antibiotic resistance.
Case Study: Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding interactions between triazole derivatives and their biological targets. These studies revealed stable interactions between the compounds and the InhA enzyme, suggesting a mechanism for their antitubercular activity .
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Substituent Variations
The triazoloquinazoline core distinguishes the target compound from triazolopyrimidine (e.g., ) or pyrazoloquinazoline () derivatives. Substituent positions and electronic properties critically influence activity:
Table 1: Structural Comparison of Triazoloquinazoline Derivatives
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., chlorine in the target compound) enhance electrophilicity, whereas sulfonyl groups () introduce steric bulk and polarity.
Table 2: Reported Activities of Analogous Compounds
Key Observations :
- Antimalarial Potential: Chlorophenyl-substituted triazolopyrimidines () demonstrate potent activity, suggesting the target compound’s chlorine substituent may confer similar benefits .
- Anticancer Screening: Thienotriazolopyrimidines () exhibit modest activity, highlighting the importance of core heterocycle selection .
Physicochemical Properties
Molecular weight and substituent polarity influence drug-likeness:
- The target compound (399.88 g/mol) falls within the acceptable range for oral bioavailability (<500 g/mol).
- Sulfonyl-containing analogs () exhibit higher molecular weights (>450 g/mol), which may limit blood-brain barrier penetration.
Biological Activity
The compound 3-(3-chlorophenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a derivative of quinazoline and triazole that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions that integrate the triazole and quinazoline moieties. The presence of the 3-chlorophenyl and 2-phenylethyl substituents is crucial for enhancing its biological activity. The synthetic pathways often utilize various coupling reactions to achieve the desired structure, which can be confirmed through spectroscopic methods such as NMR and mass spectrometry.
Anticancer Properties
Research indicates that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related study found that compounds with similar structures showed IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 and PC3 . The mechanism of action appears to involve the inhibition of key proteins involved in cell proliferation and survival.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT-116 | TBD |
| Related Quinazoline Derivative | PC3 | 10 |
| Related Quinazoline Derivative | MCF-7 | 10 |
The biological activity of this compound is thought to be mediated through multiple pathways:
- Inhibition of DNA Repair : It has been shown that certain quinazoline derivatives can interfere with homologous recombination-mediated DNA repair by binding to proteins like SQSTM1/P62 and RNF168, leading to increased sensitivity to radiation therapy .
- Apoptosis Induction : Compounds in this class often trigger apoptotic pathways in cancer cells, promoting cell death through caspase activation and other signaling cascades.
Enzyme Inhibition
Recent studies have highlighted the potential of these compounds as dual inhibitors for enzymes involved in metabolic pathways related to cancer progression. For example:
- COX-2 Inhibition : Some derivatives have demonstrated significant inhibition against COX-2, an enzyme linked to inflammation and tumor growth .
- α-Amylase and α-Glucosidase Inhibition : Certain analogs have shown promise as hypoglycemic agents by inhibiting these enzymes, which could be beneficial for diabetic patients .
Case Studies
- Cytotoxicity Evaluation : A study evaluated various derivatives against colorectal cancer cell lines (LoVo and HCT-116). The most active compounds exhibited IC50 values significantly lower than standard treatments, indicating their potential as effective anticancer agents.
- In Vivo Studies : Animal models treated with these compounds showed reduced tumor growth rates compared to control groups. This suggests that the compound not only acts at the cellular level but also has systemic effects that could be harnessed for therapeutic purposes.
Q & A
Basic: What are the key considerations for synthesizing 3-(3-chlorophenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine with optimal purity?
Methodological Answer:
Synthesis optimization requires attention to substituent selection, reaction conditions, and purification. For triazoloquinazoline derivatives, the introduction of electron-withdrawing groups (e.g., 3-chlorophenyl) can stabilize intermediates and improve yields . Key steps include:
- Cyclocondensation : Use [5+1] cyclocondensation with aryl amines and aldehydes under inert gas (e.g., N₂) to prevent oxidation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for triazolo ring formation .
- Purification : Column chromatography with gradient elution (e.g., EtOAc/light petroleum) isolates the target compound from byproducts .
Typical yields range from 11% to 56% depending on substituent steric and electronic effects .
Basic: How is the molecular structure of this compound confirmed using spectroscopic methods?
Methodological Answer:
Structural confirmation involves:
- ¹H NMR : Characteristic peaks for the triazoloquinazoline core (e.g., δ 7.37–7.55 ppm for aromatic protons, δ 3.48 ppm for methylsulfonyl groups) .
- Mass Spectrometry (MS) : ESIMS detects the molecular ion peak (e.g., m/z 338 [MH]⁺ for related triazolopyrimidines) .
- Crystallography : X-ray diffraction confirms planarity of the triazoloquinazoline ring system, as seen in analogs like N-(4-chlorophenyl)-5,7-dimethyl-triazolo[1,5-a]pyrimidin-2-amine .
Challenges : Impurities (e.g., unreacted amines) may obscure signals; use deuterated solvents (DMSO-d₆) to enhance resolution .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Storage : Keep in airtight containers under dry, inert gas (argon) at 2–8°C to prevent hydrolysis or oxidation .
- Handling : Avoid exposure to moisture (P232) and direct sunlight (P410) to minimize degradation .
- Safety : Follow hazard codes (e.g., H315/H319 for skin/eye irritation) and use PPE (gloves, goggles) during handling .
Advanced: How can researchers design experiments to evaluate the compound’s biological activity against Plasmodium falciparum or cancer cell lines?
Methodological Answer:
- Assay Design :
- Data Interpretation : Compare activity to structurally related compounds (e.g., triazolopyrimidines vs. triazoloquinazolines) to identify critical substituents .
Advanced: How can discrepancies in reported biological activities across studies be resolved?
Methodological Answer:
- Structural Analysis : Compare substituent effects; e.g., thieno-fused triazolopyrimidines show higher anticancer activity than aryl-fused analogs due to improved solubility .
- Experimental Variables : Account for differences in assay conditions (e.g., cell line specificity, incubation time) .
- Meta-Analysis : Use computational tools (e.g., molecular docking) to predict binding affinities and validate inconsistencies .
Advanced: What strategies improve aqueous solubility for in vitro pharmacological testing?
Methodological Answer:
- Structural Modifications : Introduce hydrophilic groups (e.g., -OH, -NH₂) at the 5- or 7-position of the quinazoline core .
- Prodrug Design : Synthesize phosphate or acetyl derivatives to enhance solubility temporarily .
- Formulation : Use co-solvents (e.g., PEG 400) or nanocarriers to improve bioavailability .
Advanced: How is lead optimization performed using structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent Screening : Test analogs with varying groups (e.g., methylsulfonyl, methoxy) at the triazolo ring to balance potency and toxicity .
- Key SAR Findings :
- In Silico Modeling : Use QSAR to predict logP and optimize pharmacokinetic properties .
Advanced: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE Requirements : Use nitrile gloves, lab coats, and FFP2 respirators to prevent inhalation (P284) and skin contact (P280) .
- Ventilation : Conduct reactions in fume hoods (P271) to avoid vapor accumulation .
- Spill Management : Absorb spills with vermiculite and dispose as hazardous waste (P501) .
- First Aid : For skin contact, wash immediately with soap/water (P302+P352); for inhalation, move to fresh air (P304+P340) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
